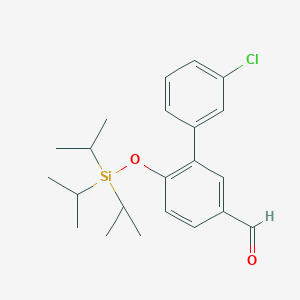

3-(3-Chlorophenyl)-4-triisopropyl silyloxy-benzaldehyde

Description

3-(3-Chlorophenyl)-4-triisopropyl silyloxy-benzaldehyde is a benzaldehyde derivative featuring a 3-chlorophenyl group at position 3 and a triisopropyl silyl (TIPS) ether group at position 4. The TIPS group is a sterically bulky protecting group commonly used in organic synthesis to shield hydroxyl functionalities from undesired reactions . The 3-chlorophenyl substituent introduces electronic effects (e.g., electron-withdrawing) that influence reactivity and stability, making this compound a valuable intermediate in pharmaceuticals and agrochemicals.

Properties

CAS No. |

887407-78-5 |

|---|---|

Molecular Formula |

C22H29ClO2Si |

Molecular Weight |

389.0 g/mol |

IUPAC Name |

3-(3-chlorophenyl)-4-tri(propan-2-yl)silyloxybenzaldehyde |

InChI |

InChI=1S/C22H29ClO2Si/c1-15(2)26(16(3)4,17(5)6)25-22-11-10-18(14-24)12-21(22)19-8-7-9-20(23)13-19/h7-17H,1-6H3 |

InChI Key |

IVQUAIZTYWJLKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C=C1)C=O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4-triisopropyl silyloxy-benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and triisopropylsilyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the silyloxy group.

Purification: The product is purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-4-triisopropyl silyloxy-benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 3-(3-Chlorophenyl)-4-triisopropyl silyloxy-benzoic acid.

Reduction: 3-(3-Chlorophenyl)-4-triisopropyl silyloxy-benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorophenyl)-4-triisopropyl silyloxy-benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4-triisopropyl silyloxy-benzaldehyde depends on the specific application. In general, the compound can interact with various molecular targets through its aldehyde and silyloxy functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Key Compounds for Comparison:

3-Chlorobenzaldehyde (CAS 587-04-2): Simplest analog with a single 3-chloro substituent .

4-(Benzyloxy)-3-phenethoxybenzaldehyde (C2 in ): Features benzyloxy and phenethoxy groups, highlighting alternative protective strategies .

4-Hydroxy-3,5-dimethoxybenzaldehyde (CAS 134-96-3): Demonstrates the impact of methoxy and hydroxyl groups on solubility and reactivity .

3-Methylbenzaldehyde (CAS 620-23-5): Illustrates electronic effects of methyl vs. chloro substituents .

Comparative Data Table

*Calculated based on substituents. †Estimated using ChemDraw or similar tools.

Key Research Findings

Steric and Electronic Effects

- Triisopropyl Silyl (TIPS) vs. Benzyloxy Groups : The TIPS group in the target compound offers superior steric protection compared to benzyloxy groups (as in ’s C2), reducing susceptibility to nucleophilic attack or oxidation .

- Chloro vs. Methyl Substituents : The 3-chlorophenyl group in the target compound enhances electrophilic aromatic substitution reactivity compared to 3-methylbenzaldehyde due to its electron-withdrawing nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.